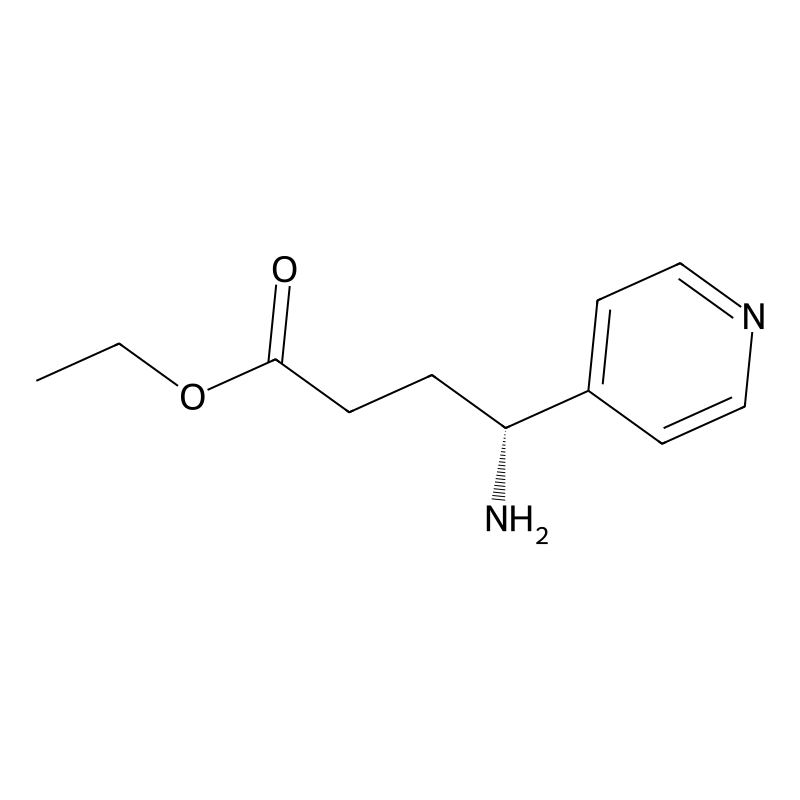

(R)-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester is a chiral compound characterized by its unique structure, which includes a pyridine ring and an amino group attached to a butyric acid ethyl ester. Its molecular formula is , and it has a molecular weight of approximately 208.26 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis, due to its specific functional groups that confer distinct chemical properties and biological activities .

- Esterification: Reaction with alcohols to form esters.

- Hydrolysis: Reaction with water to revert to the corresponding acid and alcohol.

- Amination: The amino group can participate in nucleophilic substitutions or condensation reactions.

These reactions highlight the compound's versatility as a building block in organic synthesis.

(R)-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester exhibits significant biological activity, particularly in pharmacology. Its mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity. This compound has been studied for its potential role as a ligand in biochemical assays and its effects on various biological pathways, making it a candidate for further research in therapeutic applications.

The synthesis of (R)-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester generally involves several steps:

- Starting Materials: The synthesis begins with commercially available pyridine derivatives and butyric acid or its derivatives.

- Functionalization: The pyridine ring is functionalized to introduce the amino group at the 4-position, often through nitration followed by reduction or direct amination.

- Esterification: The resulting intermediate is subjected to esterification with ethyl alcohol under acidic or basic conditions to yield the desired ester.

Industrial production may utilize batch or continuous flow processes optimized for yield and purity .

This compound has several applications across different fields:

- Medicinal Chemistry: It serves as a precursor or building block for the synthesis of more complex pharmaceutical agents.

- Biochemical Research: Used in studies involving enzyme interactions and receptor binding assays.

- Organic Synthesis: Acts as an intermediate in the production of specialty chemicals.

The unique combination of functional groups makes it suitable for diverse applications in research and industry .

Interaction studies of (R)-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.

- In vitro Assays: To evaluate biological activity and efficacy in modulating target functions.

Such studies are crucial for understanding its potential therapeutic roles and optimizing its use in drug development.

Several compounds share structural similarities with (R)-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester, including:

| Compound Name | Key Features |

|---|---|

| 4-Amino-4-pyridin-4-yl-butyric acid | Lacks the ethyl ester group; more polar. |

| 4-Pyridin-4-yl-butyric acid ethyl ester | Lacks the amino group; less basic properties. |

| 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester | Similar structure but differs in the position of amino group. |

| 4-Piperidine butyric acid hydrochloride | Contains a piperidine ring instead of pyridine; different reactivity profile. |

Uniqueness

(R)-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester is unique due to its specific combination of an amino group and an ethyl ester attached to a pyridine ring, which confers distinct chemical reactivity and biological activity compared to similar compounds. This unique structure allows for versatile applications in various fields, particularly in medicinal chemistry and biochemistry.